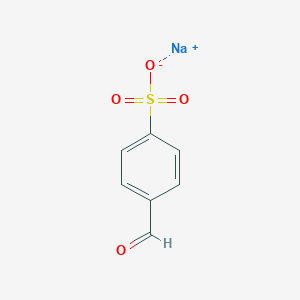

Sodium p-formylbenzenesulphonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sodium p-formylbenzenesulphonate and related compounds often involves the reaction of sulphonate salts with aldehydes or through the modification of benzyl compounds. For example, the reaction of sodium 2-formylbenzenesulfonate with 3-thiosemicarbazide as starting materials has been reported to yield complex sodium compounds with three-dimensional network structures, illustrating the compound's synthesis versatility (Chen Yuan-tao, 2010).

Molecular Structure Analysis

The molecular structure of sodium p-formylbenzenesulphonate derivatives has been extensively studied, demonstrating the compound's ability to form complex structures. X-ray crystallography reveals these compounds often exhibit intricate network structures facilitated by hydrogen bonds and π-π stacking interactions, providing insight into their stability and reactivity (Chen Yuan-tao, 2010).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Organosulfur Compounds

- Application : Sodium sulfinates are used as building blocks for the synthesis of organosulfur compounds .

- Methods : Sodium sulfinates act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used in S–S, N–S, and C–S bond-forming reactions .

- Results : Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

-

- Application : Sodium-ion batteries (SIBs) have been considered as a potential large-scale energy storage technology .

- Methods : The development of promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs .

- Results : The optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed in order to make SIBs commercially available .

-

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation and Multicomponent Reactions

- Application : Sodium sulfinates are used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .

- Methods : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- Results : Significant progress has been made in the development of these reactions .

-

Photoredox Catalytic Transformations and Electrochemical Synthesis

- Application : Sodium sulfinates are used in photoredox catalytic transformations and electrochemical synthesis .

- Methods : Sodium sulfinates act as versatile building blocks for these transformations and syntheses .

- Results : Significant progress has been made in the development of these transformations and syntheses .

-

- Application : Sodium sulfinates are used in the synthesis of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes .

- Methods : A series of poly(p-phenylene)-based ionomers with well-controlled ion exchange capacities (IECs) were synthesised via a three-step technique .

- Results : The water uptake, proton conductivities, and water diffusion properties of ionomers exhibited a strong IEC dependence .

Eigenschaften

IUPAC Name |

sodium;4-formylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPPRCKGVCCJSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160143 | |

| Record name | Sodium p-formylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium p-formylbenzenesulphonate | |

CAS RN |

13736-22-6 | |

| Record name | Sodium p-formylbenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013736226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium p-formylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-formylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)